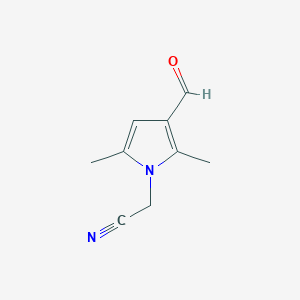
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile
Descripción general
Descripción
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1087792-37-7 . It has a molecular weight of 162.19 . It is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrole-containing compounds has been extensively studied . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs . For instance, the Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the use of copper or ruthenium-based catalysts .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a powder that is stored at room temperature . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Antimicrobial Agent Synthesis : A study synthesizes novel derivatives of pyrrole, including compounds structurally similar to 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, which exhibit significant antibacterial and antifungal activities. The presence of a heterocyclic ring enhances antimicrobial efficacy, and the introduction of a methoxy group further increases this activity (Hublikar et al., 2019).
Polymerization and Electrochemistry
- Electrochemical Oxidation and Polymerization : A study on the electrochemical oxidation of pyrroles similar to 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile in acetonitrile explores oxidative oligomerization and polymerization. The research provides insights into the synthesis of conducting polymers and their potential applications in various fields (Hansen et al., 2005).
Progesterone Receptor Modulators
- Progesterone Receptor Modulation : A study on pyrrole-oxindole progesterone receptor modulators, including compounds structurally related to 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, demonstrates their use in developing new agents for female healthcare applications, such as contraception and treatment of fibroids (Fensome et al., 2008).
Solvent Effects in Chemical Reactions
- Solvent Influence on Chemical Reactions : Research exploring the solubility of pyrrole derivatives in various solvents, including acetonitrile, sheds light on the solvent's role in reaction mechanisms and outcomes, which is relevant for the synthesis and applications of compounds like 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile (Li et al., 2019).
Anion Binding Properties
- Anion Binding Behavior : A study on the anion-binding properties of pyrrole derivatives highlights the potential of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile-like compounds in developing anion receptors, which have applications in various chemical and biological processes (Li et al., 2004).
Safety And Hazards
Direcciones Futuras
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to their diverse therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” and similar compounds may have promising applications in the future.
Propiedades
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBGDNUCFYOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#N)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244169 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile | |
CAS RN |
1087792-37-7 | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



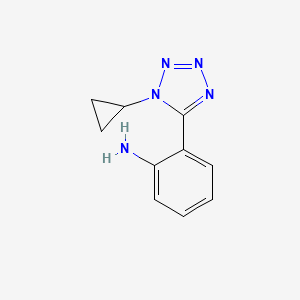
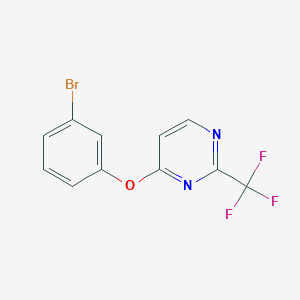
![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)
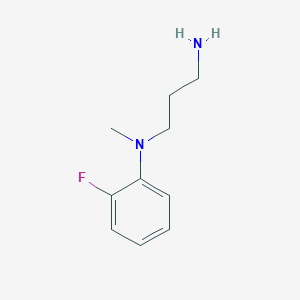
![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
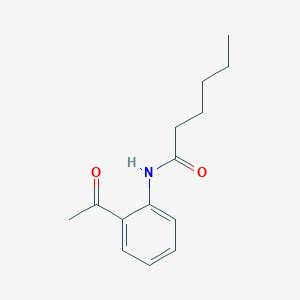
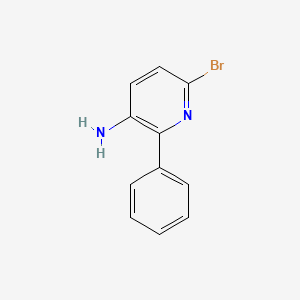
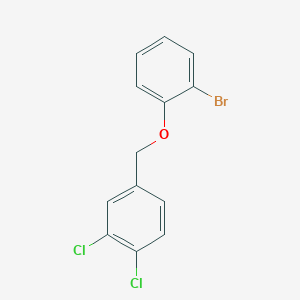
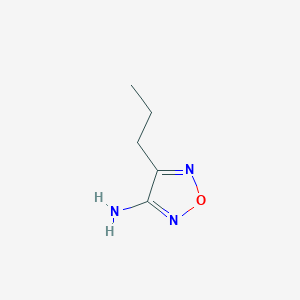
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)